N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
Description
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine (hereafter referred to as Fmoc-D-Orn) is a derivative of the non-proteinogenic amino acid D-ornithine. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N5 amine of ornithine, a critical modification for its use in solid-phase peptide synthesis (SPPS). This protection prevents undesired side reactions during peptide chain assembly and is removed under basic conditions (e.g., piperidine). The D-configuration of the ornithine backbone distinguishes it from the naturally occurring L-form, offering enhanced resistance to enzymatic degradation in therapeutic peptides .
Properties
IUPAC Name |
(2R)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine typically involves the protection of the amino group of D-ornithine using the Fmoc group. This can be achieved through the reaction of D-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group of D-ornithine.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HATU or DIC.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Peptide Coupling: HATU or DIC in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions include deprotected D-ornithine and various peptides where D-ornithine is incorporated as a building block .
Scientific Research Applications
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected amino acid in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use it to study the role of ornithine in various biological processes and pathways.
Industrial Applications: It is employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The mechanism of action of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of D-ornithine during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the incorporation of D-ornithine into peptides and proteins .
Comparison with Similar Compounds
Structural and Functional Differences
Fmoc-D-Orn vs. Fmoc-Arg(Pbf)-OH ()
- Core Structure: Fmoc-D-Orn: Based on D-ornithine (NH2-(CH2)3-CH(NH2)-COOH) with an N5-Fmoc group. Fmoc-Arg(Pbf)-OH: Derived from L-arginine, featuring a guanidino side chain protected by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
- Protection Strategy: Fmoc-D-Orn uses a single Fmoc group, whereas Fmoc-Arg(Pbf)-OH requires orthogonal protection (Fmoc on α-amine, Pbf on guanidino group) to prevent side-chain reactivity .
- Applications :
Fmoc-D-Orn vs. Fmoc-D-Orn(Boc)-OH ()
- Side-Chain Protection :
- Fmoc-D-Orn(Boc)-OH has an additional tert-butyloxycarbonyl (Boc) group on the N5 amine, providing acid-labile protection.
- Fmoc-D-Orn lacks this Boc group, simplifying deprotection steps.
- Synthesis Flexibility :
Fmoc-D-Orn vs. Fmoc-D-Cit-OH ()
- Functional Group :
- Fmoc-D-Cit-OH (citrulline derivative) contains a ureido (carbamoyl) group on the N5 position, altering hydrogen-bonding capacity.
- Fmoc-D-Orn retains a primary amine, enabling further functionalization (e.g., crosslinking).
- Biological Relevance :
- Citrulline derivatives are studied in autoimmune diseases (e.g., rheumatoid arthritis), while D-ornithine is leveraged for metabolic engineering .
Biological Activity
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine, also known as Fmoc-D-ornithine, is a derivative of the amino acid ornithine that features a fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is of significant interest in biochemical and pharmaceutical research due to its potential applications in peptide synthesis and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 366.41 g/mol. The structure includes a fluorenylmethoxycarbonyl group attached to the nitrogen at the N5 position of D-ornithine, which enhances its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 109425-55-0 |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white powder |
This compound exhibits various biological activities primarily through its role in protein synthesis and modulation of cellular pathways. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides that can have therapeutic applications.
- Peptide Synthesis : The Fmoc protecting group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides.
- Cellular Uptake : Studies indicate that derivatives of ornithine can enhance cellular uptake due to their structural properties, which may facilitate the delivery of therapeutic agents into cells.
Case Studies
- Antimicrobial Activity : Research has shown that ornithine derivatives can exhibit antimicrobial properties. A study demonstrated that N5-(Fmoc)-D-ornithine derivatives displayed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .
- Cancer Research : In cancer studies, ornithine derivatives have been investigated for their role in inhibiting tumor growth. One study found that specific Fmoc-modified peptides could induce apoptosis in cancer cells by activating caspase pathways .
- Neuroprotective Effects : Another area of research involves the neuroprotective effects of ornithine derivatives. A study indicated that N5-(Fmoc)-D-ornithine could protect neuronal cells from oxidative stress, potentially providing therapeutic avenues for neurodegenerative diseases .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-<sup>5</sup>-Fmoc-D-ornithine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential inhalation hazards (classified under Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
- Waste Disposal : Treat waste as hazardous due to incompletely characterized toxicity; incinerate or use licensed disposal services .
- Emergency Measures : In case of exposure, wash affected areas with water and consult poison control .
Q. What synthetic strategies are employed to introduce the Fmoc group to D-ornithine?
- Methodological Answer :
- Stepwise Protection : Use Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimidyl carbonate) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
- pH Control : Maintain basic conditions (pH 8–9) using tertiary amines (e.g., DIEA) to deprotonate the amino group for efficient coupling .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product .
Q. How is the purity and structural integrity of N-<sup>5</sup>-Fmoc-D-ornithine validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of Fmoc protection via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 265–280 nm for Fmoc absorption) to assess purity (>95%) .
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers reconcile contradictions in toxicity data for Fmoc-protected amino acids?
- Methodological Answer :
- Precautionary Approach : Assume acute toxicity (Category 4) even if some SDS lack data, as seen in conflicting classifications .
- In Silico Predictors : Use tools like ECOSAR or TEST to model toxicity for risk assessment .
- Empirical Testing : Conduct in vitro assays (e.g., MTT for cytotoxicity) to supplement missing ecotoxicological data .
Q. What strategies optimize coupling efficiency of N-<sup>5</sup>-Fmoc-D-ornithine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Agents : Use HBTU/HOBt or OxymaPure with DIC for reduced racemization .
- Solvent Optimization : Pre-swollen resins in DMF improve accessibility of reactive sites .
- Monitoring : Perform Kaiser tests or FT-IR to confirm complete coupling .
Q. How does the stability of N-<sup>5</sup>-Fmoc-D-ornithine vary under different storage conditions?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent Fmoc cleavage .
- Light Sensitivity : Protect from UV light to avoid fluorenyl degradation .
- Moisture Control : Use desiccants to avoid hydrolysis of the carbamate bond .
Q. How can researchers troubleshoot unexpected by-products during synthesis?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., di-Fmoc derivatives or racemized forms) .
- Reaction Kinetics : Adjust stoichiometry (1.2–1.5 equivalents of Fmoc reagent) and extend reaction time to minimize incomplete coupling .
- Side Reaction Mitigation : Add scavengers (e.g., thiophenol) to trap activated intermediates .
Methodological Design Considerations
Q. What solvent systems are optimal for solubilizing N-<sup>5</sup>-Fmoc-D-ornithine in peptide synthesis?
- Answer :
- Polar Aprotic Solvents : DMF or DCM for SPPS due to high solubility (>50 mg/mL) .
- Co-Solvents : Add 10% NMP for challenging resins (e.g., PEG-based) .
Q. How to design experiments assessing the compound’s stability under acidic/basic conditions?
- Answer :
- Acidic Conditions : Expose to 20% piperidine in DMF (mimicking SPPS deprotection) and monitor Fmoc cleavage via UV absorbance at 301 nm .
- Basic Conditions : Test in aqueous NaOH (pH 12) to evaluate hydrolysis rates using HPLC .
Tables for Key Data
| Property | Value/Recommendation | Source |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (LD50 > 300 mg/kg) | |
| Storage Temperature | 2–8°C | |
| Typical Purity (HPLC) | >95% | |
| Solubility in DMF | ~50 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
